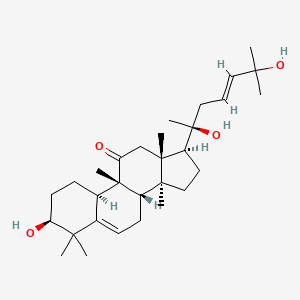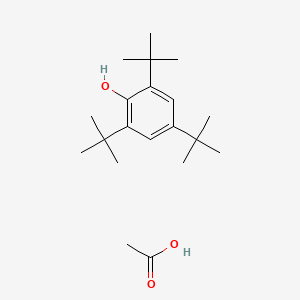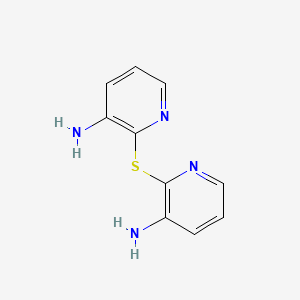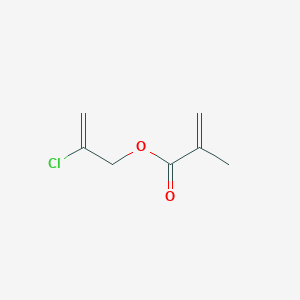
2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate is an organic compound with the molecular formula C₇H₉ClO₂ and a molecular weight of 160.598 g/mol . This compound is also known by its IUPAC name, 2-Propenoic acid, 2-methyl-, 2-chloro-2-propenyl ester . It is a colorless liquid that is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate can be synthesized through the esterification of 2-chloroprop-2-en-1-ol with methacrylic acid . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, 2-chloroprop-2-en-1-ol and methacrylic acid, are mixed in a reactor with a catalyst. The reaction mixture is heated and stirred for several hours to achieve a high yield of the ester . The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Produces sulfoxides and sulfones.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions . The chlorine atom can also be involved in nucleophilic substitution reactions, leading to the formation of new compounds . These reactions are facilitated by the presence of catalysts or enzymes that lower the activation energy required for the reactions to occur .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroprop-2-en-1-yl acetate: Similar in structure but with an acetate group instead of a methacrylate group.
2-Chloroprop-2-en-1-yl methacrylate: Similar but lacks the chlorine atom.
Uniqueness
2-Chloroprop-2-en-1-yl 2-methylprop-2-enoate is unique due to the presence of both a chlorine atom and a methacrylate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
687-70-7 |
|---|---|
Fórmula molecular |
C7H9ClO2 |
Peso molecular |
160.60 g/mol |
Nombre IUPAC |
2-chloroprop-2-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H9ClO2/c1-5(2)7(9)10-4-6(3)8/h1,3-4H2,2H3 |
Clave InChI |
PVJURXSHCCASBF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



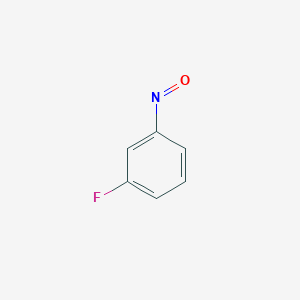

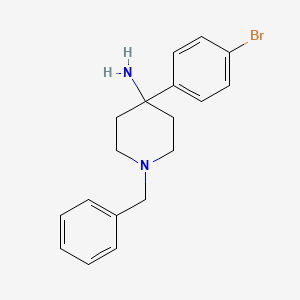
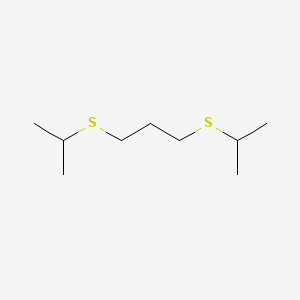
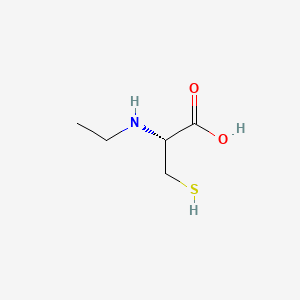
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)

![2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14747198.png)
![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)
